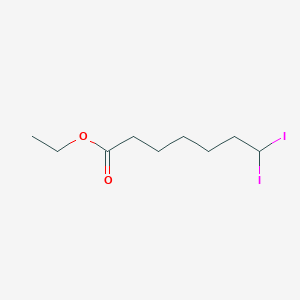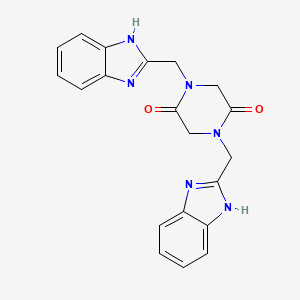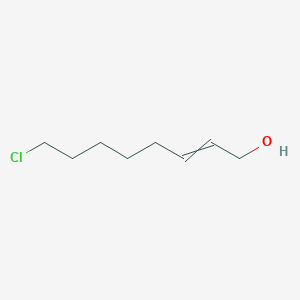![molecular formula C18H26O5Si B14228421 7-[3-(Triethoxysilyl)propyl]-2H-1-benzopyran-2-one CAS No. 511274-79-6](/img/structure/B14228421.png)
7-[3-(Triethoxysilyl)propyl]-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[3-(Triethoxysilyl)propyl]-2H-1-benzopyran-2-one: is a compound that combines the structural features of a benzopyran (coumarin) and a triethoxysilyl group. The benzopyran structure is known for its fluorescence properties, while the triethoxysilyl group is often used in materials science for its ability to form strong bonds with various substrates, including glass and metals. This unique combination makes the compound valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(Triethoxysilyl)propyl]-2H-1-benzopyran-2-one typically involves the reaction of 7-hydroxy-2H-1-benzopyran-2-one with 3-(triethoxysilyl)propyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the triethoxysilyl group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The benzopyran moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the benzopyran ring can lead to the formation of dihydrobenzopyran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can react with the triethoxysilyl group under mild conditions.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives and silane-modified compounds, which can be used in further applications such as coatings and adhesives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-[3-(Triethoxysilyl)propyl]-2H-1-benzopyran-2-one is used as a precursor for the synthesis of hybrid organic-inorganic materials. Its ability to form strong bonds with silica and other substrates makes it valuable in the development of advanced materials for catalysis and separation processes .
Biology
The compound’s fluorescence properties are exploited in biological research for imaging and diagnostic applications. It can be used as a fluorescent probe to study various biological processes at the cellular level .
Medicine
In medicine, the compound is investigated for its potential use in drug delivery systems. The triethoxysilyl group allows for the attachment of the compound to various drug carriers, enhancing the delivery and efficacy of therapeutic agents .
Industry
In the industrial sector, this compound is used in the formulation of coatings and adhesives. Its ability to improve the adhesion of coatings to various substrates makes it valuable in the production of high-performance materials .
Wirkmechanismus
The mechanism of action of 7-[3-(Triethoxysilyl)propyl]-2H-1-benzopyran-2-one involves its ability to form strong covalent bonds with substrates through the triethoxysilyl group. This bonding enhances the stability and durability of the materials in which it is incorporated. The benzopyran moiety’s fluorescence properties are utilized in imaging applications, where it acts as a probe that emits light upon excitation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Triethoxysilyl)propyl isocyanate
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Aminopropyl)triethoxysilane
Uniqueness
Compared to similar compounds, 7-[3-(Triethoxysilyl)propyl]-2H-1-benzopyran-2-one is unique due to its combination of fluorescence properties and strong bonding capabilities. While other compounds may offer similar bonding properties, the addition of the benzopyran moiety provides additional functionality, making it suitable for applications that require both strong adhesion and fluorescence .
Eigenschaften
CAS-Nummer |
511274-79-6 |
|---|---|
Molekularformel |
C18H26O5Si |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
7-(3-triethoxysilylpropyl)chromen-2-one |
InChI |
InChI=1S/C18H26O5Si/c1-4-20-24(21-5-2,22-6-3)13-7-8-15-9-10-16-11-12-18(19)23-17(16)14-15/h9-12,14H,4-8,13H2,1-3H3 |
InChI-Schlüssel |
HTVUSFYAHVYLLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCC1=CC2=C(C=C1)C=CC(=O)O2)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide](/img/structure/B14228338.png)


![Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester](/img/structure/B14228376.png)
![1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-](/img/structure/B14228389.png)

![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine](/img/structure/B14228394.png)
![[(Dodec-5-en-5-yl)selanyl]benzene](/img/structure/B14228395.png)
![9,9'-(1,4-Phenylene)bis[10-([1,1'-biphenyl]-2-yl)anthracene]](/img/structure/B14228398.png)
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)


![4,4'-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide)](/img/structure/B14228413.png)
![3-hydroxy-2-[(1R)-3-(methylamino)-1-phenylpropoxy]benzoic acid](/img/structure/B14228418.png)
